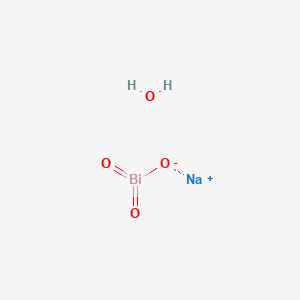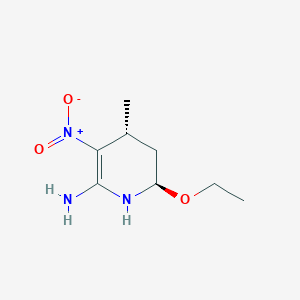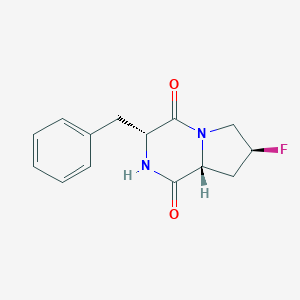
Bromoacétaldéhyde diéthyl acétal
Vue d'ensemble
Description
Bromoacetaldehyde diethyl acetal is a highly reactive bifunctional compound widely used in chemistry for the synthesis of various antibiotics, including erythromycin and cephalosporins, as well as other drugs . It features a good leaving group and a masked aldehyde function, making it a valuable starting material in numerous chemical reactions .
Applications De Recherche Scientifique
Bromoacetaldehyde diethyl acetal is used extensively in scientific research:
Chemistry: It serves as a synthetic building block for the preparation of various antibiotics and other drugs.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and drugs for thyroid conditions.
Industry: It is employed in the production of methylthio imidazole, chlorpheniramine, and other compounds.
Mécanisme D'action
Target of Action
Bromoacetaldehyde diethyl acetal is primarily used as a synthetic building block in the pharmaceutical industry . It is mainly used for the synthesis of antibiotics such as erythromycin and cephalosporins . These antibiotics target bacterial ribosomes, inhibiting protein synthesis and thereby stopping bacterial growth.
Mode of Action
The compound reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals . These reactions demonstrate its role as a versatile reagent in organic synthesis.
Biochemical Pathways
For instance, it contributes to the production of antibiotics like erythromycin and cephalosporins , which affect the protein synthesis pathway in bacteria.
Result of Action
The molecular and cellular effects of Bromoacetaldehyde diethyl acetal’s action are largely dependent on the specific compounds it helps synthesize. For instance, when used in the synthesis of antibiotics like erythromycin and cephalosporins, the resulting action is the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth .
Action Environment
Bromoacetaldehyde diethyl acetal is sensitive to moisture . It’s recommended to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and protect it from frost, heat, and sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Bromoacetaldehyde diethyl acetal is widely used in the synthesis of a variety of antibiotics and other drugs . It is an important and highly reactive bifunctional compound with a good leaving group and a masked aldehyde . Its future directions may involve its continued use in the synthesis of antibiotics and other pharmaceutical intermediates .
Analyse Biochimique
Biochemical Properties
Bromoacetaldehyde diethyl acetal plays a significant role in biochemical reactions. It reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals . These interactions suggest that Bromoacetaldehyde diethyl acetal can interact with a variety of enzymes and proteins, altering their function and potentially influencing biochemical pathways.
Molecular Mechanism
The molecular mechanism of Bromoacetaldehyde diethyl acetal involves its reaction with other molecules to form new compounds. For example, it reacts with anhydrous trimethylamine to form glycine betaine aldehyde , and with different thiophenols to produce corresponding ketone and diethyl acetals . These reactions suggest that Bromoacetaldehyde diethyl acetal can bind to and interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression.
Temporal Effects in Laboratory Settings
It is known that it may darken in storage , suggesting that it may degrade over time
Metabolic Pathways
Bromoacetaldehyde diethyl acetal is involved in the synthesis of a variety of antibiotics and other drugs , suggesting that it may interact with various enzymes and cofactors in metabolic pathways
Méthodes De Préparation
Bromoacetaldehyde diethyl acetal can be synthesized through several methods:
Catalytic Bromination Reaction: This involves stirring and dissolving paracetaldehyde, a copper catalyst, concentrated sulfuric acid, and absolute ethanol.
From Diethylacetal and Bromosuccinimide: This method involves reacting diethylacetal with bromosuccinimide.
From Vinyl Acetate with Bromine in Ethanol: Vinyl acetate is reacted with bromine in ethanol to produce the compound.
From 2,4,6-Trimethyl-1,3,5-Trioxane with Bromine in Ethanol: This method also uses bromine in ethanol to react with 2,4,6-trimethyl-1,3,5-trioxane.
Analyse Des Réactions Chimiques
Bromoacetaldehyde diethyl acetal undergoes various types of chemical reactions:
Substitution Reactions: It reacts with anhydrous trimethylamine to form glycine betaine aldehyde.
Oxidation and Reduction Reactions: The compound can be involved in oxidative N-debenzylation and reductive amination reactions.
Formation of Major Products: These reactions can lead to the formation of N-alkylated compounds, lactams, aldehydes, oximes, azides, and acyclic di-/polyselenides.
Comparaison Avec Des Composés Similaires
Bromoacetaldehyde diethyl acetal can be compared with other similar compounds such as:
2-Bromo-1,1-dimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.
Chloroacetaldehyde dimethyl acetal: Contains chlorine instead of bromine and methoxy groups instead of ethoxy groups.
2-Bromomethyl-1,3-dioxolane: Features a dioxolane ring instead of the acetal structure.
These comparisons highlight the unique reactivity and applications of bromoacetaldehyde diethyl acetal in various fields.
Propriétés
IUPAC Name |
2-bromo-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXDMFJXYAKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062111 | |
| Record name | 1,1-Diethoxy-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032-35-1 | |
| Record name | Bromoacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 2-bromo-1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-bromo-1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diethoxy-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOACETALDEHYDE DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4DGX2BMU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Bromoacetaldehyde diethyl acetal in organic reactions?
A1: Bromoacetaldehyde diethyl acetal primarily acts as an alkylating agent, introducing an acetaldehyde moiety into target molecules. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. []
Q2: How does Bromoacetaldehyde diethyl acetal contribute to the synthesis of heterocyclic compounds?
A2: The compound plays a pivotal role in constructing various heterocyclic systems. For example, it reacts with thiouracil to yield thiazolo[3,2-a]pyrimidine derivatives. [] Similarly, its reaction with 2,5-dihydro-6-mercapto-2-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the formation of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine, pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazine, and pyrazolo-[3′,4′:4,5]pyrimido[2,1-b][1,3]thiazepine ring systems. []
Q3: Can you elaborate on the use of Bromoacetaldehyde diethyl acetal in preparing Praziquantel?
A3: Bromoacetaldehyde diethyl acetal serves as a crucial starting material in the synthesis of Praziquantel, a medication used to treat parasitic worm infections. Its reaction with glycine ethyl ester hydrochloride initiates a multi-step synthesis involving N-alkylation, N-acylation, ester amidation, and condensation reactions to afford Praziquantel. []
Q4: What is the molecular formula and weight of Bromoacetaldehyde diethyl acetal?
A4: The molecular formula is C6H13BrO2, and its molecular weight is 197.07 g/mol. []
Q5: Are there any notable spectroscopic data points for characterizing Bromoacetaldehyde diethyl acetal?
A5: While specific spectroscopic data points are not extensively detailed in the provided literature, routine characterization techniques such as 1H NMR, 13C NMR, and mass spectrometry are employed to confirm the identity and purity of synthesized compounds incorporating Bromoacetaldehyde diethyl acetal as a building block. [, ]
Q6: Is Bromoacetaldehyde diethyl acetal compatible with specific reaction conditions or reagents?
A6: The choice of reaction conditions and reagents depends on the specific transformation. For instance, Bromoacetaldehyde diethyl acetal undergoes base-catalyzed reactions with nucleophiles like thiouracil [] and requires acid-catalyzed hydrolysis for acetal deprotection. []
Q7: Does Bromoacetaldehyde diethyl acetal exhibit any catalytic properties?
A7: Bromoacetaldehyde diethyl acetal itself is not known to possess catalytic properties. Its role in organic reactions is primarily as a reagent or a building block.
Q8: Have computational chemistry methods been employed to study Bromoacetaldehyde diethyl acetal or its derivatives?
A8: Yes, theoretical modeling and density functional theory (DFT) calculations at the B3LYP level have been used to investigate the structure and properties of derivatives like 4H-thiazolo[3,2-d][1,5]benzodiazepinium salts synthesized using Bromoacetaldehyde diethyl acetal. []
Q9: How do structural modifications of compounds derived from Bromoacetaldehyde diethyl acetal influence their biological activity?
A9: The impact of structural modifications on biological activity is evident in the synthesis of acyclic analogs of deazapurine nucleosides. For instance, only 3-deazaadenine derivatives incorporating a specific structural motif derived from Bromoacetaldehyde diethyl acetal exhibited enzyme-inhibitory and antiviral activities. []
Q10: Are there any reported strategies to enhance the stability or bioavailability of compounds derived from Bromoacetaldehyde diethyl acetal?
A10: While specific formulation strategies are not detailed in the provided research, the choice of appropriate drug delivery systems and modifications to enhance solubility or permeability could be explored to improve the bioavailability of relevant compounds.
Q11: Are there any applications of Bromoacetaldehyde diethyl acetal beyond the synthesis of heterocycles or pharmaceuticals?
A11: One notable application is its use in the preparation of O-(formylmethyl)cellulose, an aldehyde derivative of cellulose. Bromoacetaldehyde diethyl acetal is employed to alkylate dry alkali cellulose, ultimately leading to the formation of O-(formylmethyl)cellulose. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
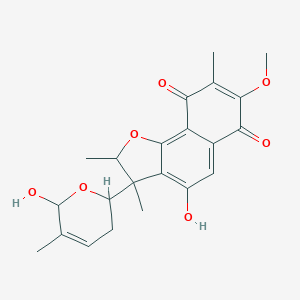

![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)
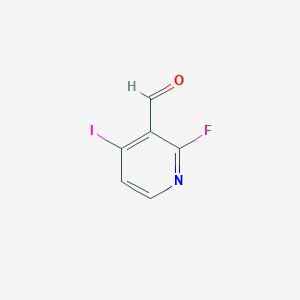
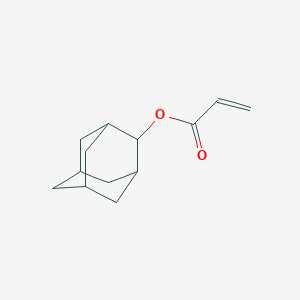
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
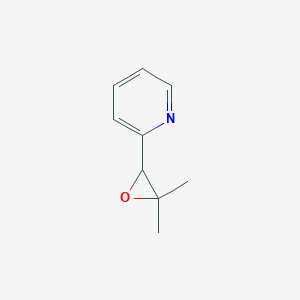
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
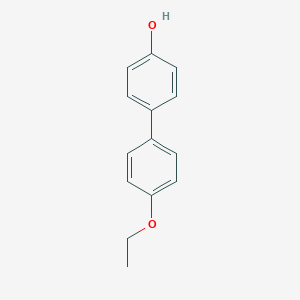
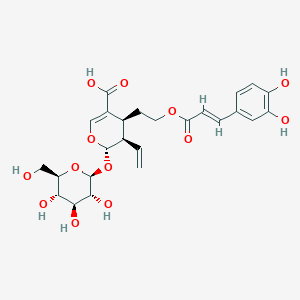
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
